Seychellene

COX inhibition anti-inflammatory pre-osteoblast

Seychellene (CAS 20085-93-2) is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) belonging to the patchoulol-sesquiterpene family. It was first isolated from the essential oil of Pogostemon cablin (patchouli) and is characterized by a distinct tricyclo[5.3.1.0³,⁸]undecane carbon framework.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1217708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeychellene
Synonymsseychellene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2(C(=C)C3CCC2(C1C3)C)C
InChIInChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3
InChIKeyQQWUXXGYAQMTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seychellene Procurement: Key Specifications and Baseline Identity of a Tricyclic Sesquiterpene


Seychellene (CAS 20085-93-2) is a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35 g/mol) belonging to the patchoulol-sesquiterpene family [1]. It was first isolated from the essential oil of Pogostemon cablin (patchouli) and is characterized by a distinct tricyclo[5.3.1.0³,⁸]undecane carbon framework [2]. Seychellene is biosynthetically derived from farnesyl diphosphate via a stereospecific 1,2-methyl shift, a pathway that distinguishes it from co-occurring sesquiterpenes such as α-patchoulene, α-bulnesene, and α-guaiene [3]. It is found in the essential oils of Pogostemon cablin (patchouli), Valeriana jatamansi, and Valeriana pilosa, typically representing 4–8% of the volatile fraction [4].

Why Interchanging Seychellene with Other Patchouli Sesquiterpenes Fails in Bioactivity-Driven Selection


Co-occurring patchouli sesquiterpenes such as α-bulnesene, α-guaiene, and α-patchoulene share the same molecular formula (C₁₅H₂₄) and similar hydrophobicity (XLogP3 ~4.6) [1]. However, seychellene exhibits a distinct XLogP3-AA value of 5.10, higher than α-bulnesene (4.60) and α-guaiene (4.60), indicating greater lipophilicity that translates into differential binding energy profiles at the COX-1 and COX-2 active sites [1]. Unlike selective COX inhibitors within the same sesquiterpene class (e.g., α-bulnesene acts as a selective COX-1 inhibitor), seychellene functions as a non-selective dual COX-1/COX-2 inhibitor, a property not shared by its close structural analogs [2]. This pharmacodynamic divergence means that substituting seychellene with another patchouli-derived sesquiterpene would fundamentally alter the inhibition profile and is not scientifically justified without target-specific reassessment [2].

Seychellene Quantitative Differentiation Evidence Against Closest Sesquiterpene Analogs


COX-1/COX-2 Dual Inhibition Potency: Seychellene-Containing Fraction IC₅₀ Values vs. Class-Level Selectivity Baseline

A seychellene-containing fraction (Fraction-5, 25.05% seychellene) obtained by fractional vacuum distillation of patchouli oil exhibited nearly equipotent inhibition of COX-1 (IC₅₀ = 73.47 μM) and COX-2 (IC₅₀ = 73.31 μM), demonstrating non-selective dual inhibition [1]. This contrasts with the selective inhibitory profiles of structurally related sesquiterpenes in the same class: α-bulnesene and α-guaiene were computationally predicted as selective COX-1 inhibitors, while a specific isomer of α-patchouli alcohol (CID442384) was predicted as a selective COX-2 inhibitor [2]. The selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀) for the seychellene fraction is approximately 1.0, indicating absence of isoform preference, whereas class-level analogs exhibit marked selectivity [1][2].

COX inhibition anti-inflammatory pre-osteoblast

Lipophilicity-Driven Differential Binding Energy: Seychellene vs. α-Guaiene at the COX-2 Target

The computed XLogP3-AA value for seychellene (5.10) is distinctly higher than that of α-guaiene (4.60) and α-bulnesene (4.60) [1]. This difference in lipophilicity translates into divergent binding energy profiles when docked against COX-1 and COX-2. In silico virtual screening using Hex 8.0 and AMBER12 with PBSA model solvent identified seychellene (CID519743) and α-patchouli alcohol (CID521903) as the two non-selective inhibitors among all tested Pogostemon sesquiterpenoids, whereas α-bulnesene and α-guaiene clustered as selective COX-1 binders [1]. The binding energy differential supports the functional selectivity data and demonstrates that physicochemical property differentiation (XLogP3 delta of +0.50) among isomeric sesquiterpenes can alter target engagement profiles [1].

molecular docking binding affinity in silico screening

Biosynthetic Pathway Divergence: Seychellene as an Irreversible Endpoint Metabolite Not Interconvertible with Patchouli Alcohol

Dual-label (³H/¹⁴C) isotope feeding studies in Pogostemon cablin demonstrated that seychellene, patchouli alcohol, and cycloseychellene are biosynthesized from a common precursor but are not interconvertible within the plant system once formed [1]. This is in contrast to α-patchoulene, β-patchoulene, and γ-patchoulene, which share a more direct biosynthetic relationship with patchoulol [2]. The irreversible stereospecific 1,2-methyl shift that produces seychellene locks the molecule into its tricyclo[5.3.1.0³,⁸]undecane architecture, a structural commitment not shared by the patchoulol-to-patchoulene interconversion pathway [1]. This biosynthetic irreversibility has implications for metabolic engineering strategies and natural product sourcing [1].

biosynthesis isotopic labeling metabolic engineering

Insect Repellency: Patent Status Distinguishes Seychellene from Other Sesquiterpenes in Intellectual Property Context

U.S. Patent 8,057,829 specifically claims seychellene, α-guaiene, and α-bulnesene as active repellent compounds against Diptera insects (mosquitoes, flies, sand flies), providing intellectual property protection for formulations containing these specific sesquiterpenes [1]. The bioassay data in the patent demonstrate that sesquiterpene hydrocarbons show significant spatial repellency at release rates of 1–35 mg/day, with dose-dependent topical repellency becoming significant at 100–500 μg/cm² [1]. While the patent does not provide direct head-to-head quantitative data for seychellene vs. other individual sesquiterpenes, the specific inclusion of seychellene in the claims differentiates it from other patchouli sesquiterpenes such as β-caryophyllene (identified as an EAD-active compound but not claimed as a primary repellent) or α-patchoulene (not listed in the primary claims) [1]. This patent landscape distinction offers a procurement-relevant advantage for commercial repellent development [1].

insect repellent spatial repellency patent protection

Seychellene Evidence-Based Application Scenarios for Research and Industrial Procurement


Non-Selective Cyclooxygenase Inhibition Screening in Inflammation Models

Seychellene is indicated for in vitro COX inhibition studies where dual engagement of COX-1 and COX-2 is required without isoform selectivity. The seychellene-containing fraction demonstrated near-identical IC₅₀ values for both isoforms (COX-1: 73.47 μM; COX-2: 73.31 μM) in a pre-osteoblast cell-based assay, validating its non-selective inhibitory profile [1]. This distinguishes seychellene from the selective COX-1 inhibitor α-bulnesene and the selective COX-2 inhibitor α-patchouli alcohol isomer CID442384 identified in virtual screening [2]. Researchers seeking a single-compound dual COX inhibitor from the sesquiterpene class should prioritize seychellene over these selective analogs.

Natural Insect Repellent Formulation Development with Patent-Defensible Claims

Seychellene is one of only three sesquiterpenes specifically claimed as primary active repellents in U.S. Patent 8,057,829 for repelling Diptera insects [1]. Unlike non-claimed patchouli constituents such as α-patchoulene or β-patchoulene, seychellene offers industrial formulators a patent-defensible ingredient for spatial and topical repellent products targeting mosquitoes, sand flies, and biting flies [1]. The compound's established presence in patchouli oil (typically 4–8% of the volatile fraction) provides a natural sourcing pathway for commercial development [2].

Metabolic Engineering Studies Targeting Irreversible Sesquiterpene Synthase Products

Seychellene serves as a model endpoint metabolite for metabolic engineering studies aimed at optimizing sesquiterpene yields via the patchoulol synthase pathway. Isotopic labeling studies confirmed that seychellene, once formed via a stereospecific 1,2-methyl shift, is not interconvertible with patchouli alcohol or cycloseychellene in vivo [1]. This irreversibility means that strategies to enhance patchouli alcohol production (e.g., synthase engineering) may not proportionally increase seychellene yields, and researchers designing heterologous expression systems must account for the separate terminal branching to seychellene [1][2].

Chemotaxonomic Marker for Botanical Authentication of Valeriana and Pogostemon Species

Seychellene has been detected as a character-impact compound in multiple medicinal plant species including Pogostemon cablin, Valeriana jatamansi (4.2–5.6% of essential oil), Valeriana pilosa (7.6%), and Waldheimia glabra (first reported occurrence in Asteraceae) [1][2]. Its consistent presence across these species, combined with its GC-MS Kovats retention index on standard columns (e.g., HP-5MS), makes seychellene a useful chemotaxonomic marker for botanical authentication and quality control, distinct from species-specific markers such as patchouli alcohol or kessane [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seychellene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.